

Unraveling the Multifaceted Identity of M-110: A Comprehensive Biological and Chemical Overview

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Compound of Interest		
Compound Name:	M-110	
Cat. No.:	B608784	Get Quote

The designation "M-110" represents not a single entity, but a collection of distinct and unrelated scientific compounds, each with its own specific biological activities and applications. This guide provides an in-depth technical overview of the known biological activities associated with three prominent molecules referred to as M-110: the M4 muscarinic acetylcholine receptor agonist Compound-110, the anti-addictive ibogaine derivative MM-110, and the RNA-editing therapeutic KRRO-110. This report is intended for researchers, scientists, and drug development professionals, offering a structured summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Compound-110: A Novel Allosteric Agonist of the M4 Muscarinic Receptor

Compound-110 has emerged as a promising allosteric agonist for the M4 muscarinic acetylcholine receptor (M4R), a key target in the treatment of neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1] Its unconventional activation mechanism offers new avenues for developing therapies with improved side-effect profiles.

Quantitative Data



Parameter	Value	Target	Assay	Source
Binding	Allosteric Agonist	M4 Muscarinic Receptor	Radioligand binding assays, Functional assays	[1]
In vivo efficacy	Reversal of MK- 801-induced hyperlocomotion	Schizophrenia mouse model	Behavioral studies	[1]
Side Effect Profile	Does not induce catalepsy in mice	-	Behavioral observation	[1]

Experimental Protocols

Radioligand Binding Assays (Illustrative Protocol):

- Membrane Preparation: Membranes from cells stably expressing the human M4 muscarinic receptor are prepared by homogenization and centrifugation.
- Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing MgCl2 is used.
- Incubation: Membranes are incubated with a radiolabeled antagonist (e.g., [3H]NMS) and varying concentrations of Compound-110.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: Data are analyzed using non-linear regression to determine the binding affinity and allosteric parameters.

Functional Assays (e.g., G-protein Activation):

 Cell Culture: Cells expressing the M4 receptor and a G-protein-coupled inwardly-rectifying potassium (GIRK) channel are used.



- Measurement: Changes in membrane potential or ion flux are measured using techniques such as fluorescence imaging with voltage-sensitive dyes or patch-clamp electrophysiology.
- Stimulation: Cells are stimulated with varying concentrations of Compound-110.
- Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy of Compound-110 in activating the M4 receptor.

Signaling Pathway



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M4R Signaling Pathway Activation by Compound-110.

MM-110 (18-Methoxycoronaridine): A Potential Anti-Addictive Agent

MM-110, also known as 18-methoxycoronardine (18-MC) and zolunicant, is a synthetic derivative of the naturally occurring psychoactive compound ibogaine.[2] It has been investigated for its potential to treat various substance use disorders by reducing drug self-administration and withdrawal symptoms. A phase 2a clinical trial for MM-110 in patients experiencing opioid withdrawal was conducted in 2022.[2]

Quantitative Data



Parameter	Target	Action	Source
Receptor Binding	α3β4 nicotinic acetylcholine receptor	Antagonist	[2]
Receptor Binding	μ-opioid receptors	Agonist (modest affinity)	[2]
Receptor Binding	к-opioid receptors	-	[2]
In vivo efficacy	Reduced self- administration of morphine, cocaine, methamphetamine, nicotine, and sucrose	Animal models	[2]
Anorectic effects	Reduced food intake	Obese rats	[2]

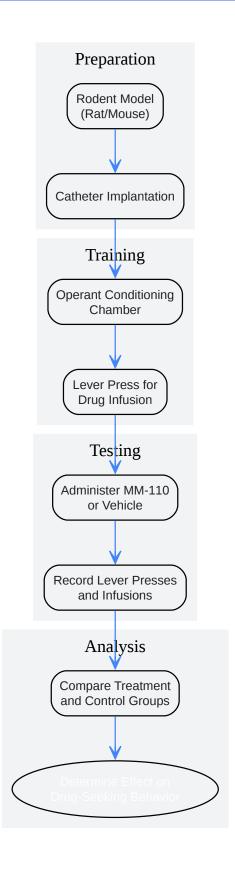
Experimental Protocols

Drug Self-Administration Studies in Rodents (Illustrative Protocol):

- Animal Model: Rats or mice are surgically implanted with intravenous catheters.
- Operant Conditioning: Animals are trained to press a lever to receive an infusion of an addictive substance (e.g., morphine, cocaine).
- Treatment: Animals are pre-treated with MM-110 or a vehicle control.
- Data Collection: The number of lever presses and drug infusions are recorded to assess the effect of MM-110 on drug-seeking behavior.
- Data Analysis: Statistical analysis is performed to compare the drug self-administration rates between the MM-110 and control groups.

Experimental Workflow





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Workflow for a Drug Self-Administration Study.



KRRO-110: An RNA-Editing Therapeutic for Alpha-1 Antitrypsin Deficiency

KRRO-110 is a clinical-stage RNA editing oligonucleotide developed by Korro Bio, Inc. for the treatment of Alpha-1 Antitrypsin Deficiency (AATD).[3] AATD is a genetic disorder caused by a mutation in the SERPINA1 gene, leading to a deficiency of the alpha-1 antitrypsin (AAT) protein.[3] KRRO-110 is designed to correct the genetic mutation at the RNA level, enabling the production of functional AAT protein.[3]

Ouantitative Data

Parameter	Value	Population	Study	Source
Functional M- AAT protein increase from baseline (greatest observed)	~2 μM	AATD patients (n=3)	Phase 1/2a REWRITE clinical trial	[3]
Duration of functional M-AAT protein production	Up to four weeks	AATD patient (first evaluable)	Phase 1/2a REWRITE clinical trial	[3]
Total AAT protein levels (single- dose)	Did not reach protective threshold of 11 μΜ	AATD patients	Phase 1/2a REWRITE clinical trial	[3]

Experimental Protocols

Phase 1/2a Clinical Trial (REWRITE) Protocol Outline:

- Patient Population: Individuals diagnosed with Alpha-1 Antitrypsin Deficiency.
- Drug Administration: Single administration of KRRO-110.
- Dosage: Doses up to 1.2 mg/kg were administered.[3]

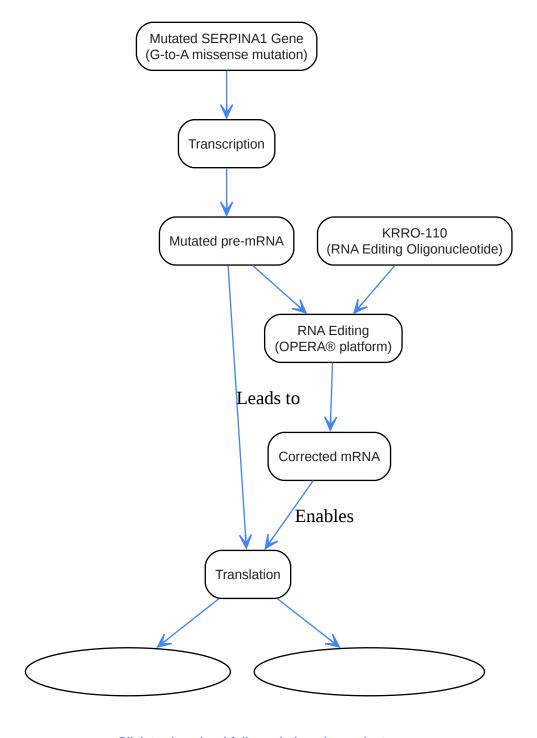




- Sample Collection: Blood samples are collected at various time points post-administration.
- Biomarker Analysis: Liquid chromatography-mass spectrometry (LC/MS) is used to measure the levels of functional M-AAT protein.
- Safety Monitoring: Patients are monitored for adverse events, including infusion-related reactions.

Logical Relationship of KRRO-110 Mechanism





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Mechanism of Action for KRRO-110 in AATD.

In conclusion, the designation "**M-110**" is a clear example of the importance of precise nomenclature in scientific research. The distinct biological activities and therapeutic targets of Compound-110, M**M-110**, and KRRO-110 underscore the diverse and innovative approaches



being pursued in modern drug discovery and development. This guide serves as a foundational resource for understanding the specific attributes of each of these important molecules.

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